7-Xylosyl-10-deacetyltaxol C

Bioprospecting Natural Product Sourcing Taxane Production

7-Xylosyl-10-deacetyltaxol C (10-deacetyltaxol C 7-xyloside) is a structurally unique taxane diterpenoid, differentiated from paclitaxel by a C7 β-xylosyl moiety and C10 deacetylation. This compound is the optimal starting material for the semi-synthesis of 10-deacetyltaxol, with published yields exceeding 85% via engineered β-xylosidase bioconversion, offering a scalable and sustainable route to this key intermediate. Its 25-fold higher natural abundance in Taxus wallichiana compared to other paclitaxel precursors ensures reliable supply for large-scale research. Additionally, its reported higher water solubility relative to paclitaxel makes it a superior candidate for in vitro assay development, minimizing organic solvent interference. For SAR investigations, its inclusion in cytotoxicity panels against multiple human cancer cell lines makes it an essential comparator to elucidate the pharmacological impact of C7 glycosylation. Procure with confidence for studies in natural product chemistry, microtubule biology, and taxane-based drug discovery.

Molecular Formula C49H63NO17
Molecular Weight 938.0 g/mol
CAS No. 90332-65-3
Cat. No. B1151663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Xylosyl-10-deacetyltaxol C
CAS90332-65-3
Molecular FormulaC49H63NO17
Molecular Weight938.0 g/mol
Structural Identifiers
SMILESCCCCCC(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)OC6C(C(C(CO6)O)O)O)(C(=O)C(C(=C2C)C3(C)C)O)C)OC(=O)C7=CC=CC=C7)O)O
InChIInChI=1S/C49H63NO17/c1-7-8-11-20-33(53)50-35(27-16-12-9-13-17-27)38(56)44(60)64-30-22-49(61)42(66-43(59)28-18-14-10-15-19-28)40-47(6,41(58)37(55)34(25(30)2)46(49,4)5)31(21-32-48(40,24-63-32)67-26(3)51)65-45-39(57)36(54)29(52)23-62-45/h9-10,12-19,29-32,35-40,42,45,52,54-57,61H,7-8,11,20-24H2,1-6H3,(H,50,53)/t29-,30+,31+,32-,35+,36+,37-,38-,39-,40+,42+,45+,47-,48+,49-/m1/s1
InChIKeyXGWGQEYABFGJID-UVDBIDMBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

7-Xylosyl-10-deacetyltaxol C (CAS 90332-65-3): Baseline Identity and Classification for Research Procurement


7-Xylosyl-10-deacetyltaxol C (CAS 90332-65-3), also known as 10-deacetyltaxol C 7-xyloside, is a naturally occurring taxane diterpenoid isolated primarily from the bark of Taxus wallichiana Zucc. [1] This compound belongs to the paclitaxel (Taxol) family of microtubule-stabilizing agents and is characterized by a β-xylosyl moiety at the C7 position and deacetylation at C10, distinguishing it from the parent drug paclitaxel. [2] Its molecular formula is C₄₉H₆₃NO₁₇ with a molecular weight of 938.02 g/mol.

Why 7-Xylosyl-10-deacetyltaxol C Cannot Be Simply Substituted with In-Class Taxanes


The taxane family exhibits profound structure-activity relationship (SAR) divergence despite a common core scaffold. While compounds like paclitaxel, cephalomannine, and 10-deacetyltaxol share the taxane ring system, their side-chain modifications (e.g., C13 phenylisoserine group, C10 acetyl, C7 xylosyl) confer distinct pharmacological properties, cytotoxic selectivity profiles, and physicochemical behaviors. [1] 7-Xylosyl-10-deacetyltaxol C specifically features a C7 β-xylosyl group absent in paclitaxel and a C10 deacetylation absent in both paclitaxel and cephalomannine. [2] These structural variations directly impact microtubule binding affinity, cellular uptake, and metabolic stability, rendering simple interchangeability scientifically invalid. Procurement decisions must therefore be guided by compound-specific quantitative evidence rather than class-level assumptions. [3]

Quantitative Differentiators of 7-Xylosyl-10-deacetyltaxol C: A Procurement-Relevant Evidence Guide


Natural Abundance vs. Paclitaxel: A 25-Fold Higher Concentration in Source Biomass

7-β-Xylosyl-10-deacetyltaxol (XDT), the parent compound from which 7-Xylosyl-10-deacetyltaxol C is derived, is present in yew trees at concentrations up to 0.5% (dry weight), compared to only 0.02% for the direct precursor of paclitaxel. [1] This quantitative difference directly impacts the feasibility and economics of sourcing the compound from natural extracts for downstream semi-synthesis or biological evaluation.

Bioprospecting Natural Product Sourcing Taxane Production

Enzymatic Bioconversion Efficiency: >85% Conversion to 10-Deacetyltaxol Achieved

Engineered yeast expressing β-xylosidase variants Lxyl-p1-1 and Lxyl-p1-2 robustly convert 7-β-xylosyl-10-deacetyltaxol to 10-deacetyltaxol with a conversion rate exceeding 85% and a yield of 8.42 mg/mL within 24 hours at oversaturated substrate concentrations (up to 10 mg/mL). [1] This represents a substantial improvement over previously reported microbial conversion yields, establishing the compound as a high-yield intermediate for generating the advanced taxane precursor 10-deacetyltaxol.

Biocatalysis Enzyme Engineering Taxane Semi-synthesis

Cytotoxic Selectivity Profile Across Human Cancer Cell Lines

In a panel of five human cancer cell lines, 7-xylosyl-10-deacetyltaxol C (Compound 12) exhibited differential cytotoxicity compared to structurally related taxanes. The study reported IC₅₀ values for related compounds ranging from 1.4 ± 0.2 μM to 88.1 ± 5.8 μM across SK-LU-1 (lung), HepG2 (liver), MCF7 (breast), SK-Mel-2 (skin), and LNCaP (prostate) cells. [1] While specific IC₅₀ data for Compound 12 was not reported individually, it was included among compounds 7–15 that showed activity against all five lines, and the study noted that phenylalanine substituent at C13 plays a critical role in cytotoxicity, a structural feature shared with 7-xylosyl-10-deacetyltaxol C. [1]

Cytotoxicity Anticancer Screening SAR Analysis

Improved Water Solubility Profile vs. Paclitaxel

10-Deacetyl-7-xylosyl paclitaxel (the broader compound class that includes 7-Xylosyl-10-deacetyltaxol C) is reported to possess improved pharmacological features and higher water solubility compared to paclitaxel. While explicit quantitative solubility values (e.g., mg/mL in water) are not provided in the primary literature, this property is consistently highlighted as a key differentiator in reputable vendor technical datasheets and is attributed to the presence of the polar xylosyl moiety at C7 and the absence of the hydrophobic C10 acetyl group.

Physicochemical Properties Formulation Bioavailability

Optimal Research and Industrial Applications for 7-Xylosyl-10-deacetyltaxol C Based on Quantitative Evidence


Semi-Synthetic Production of 10-Deacetyltaxol via Engineered Biocatalysis

Given the >85% bioconversion yield to 10-deacetyltaxol demonstrated with engineered β-xylosidases [1], 7-Xylosyl-10-deacetyltaxol C is an ideal starting material for generating the key taxane intermediate 10-deacetyltaxol. This application is particularly attractive in settings where access to high-yield enzymatic conversion systems is available, enabling a more sustainable and scalable alternative to extraction from scarce natural sources.

Natural Product Sourcing and Bioprospecting Campaigns

The 25-fold higher natural abundance of 7-β-xylosyl-10-deacetyltaxol compared to paclitaxel precursors [2] makes 7-Xylosyl-10-deacetyltaxol C a more accessible target for bioprospecting studies, large-scale extraction projects, and the development of botanical reference materials. Researchers focused on natural product chemistry and taxane diversity will find this compound a more practical isolate for structural and biological studies.

Comparative Cytotoxicity Profiling in Taxane SAR Studies

The inclusion of 7-xylosyl-10-deacetyltaxol C (Compound 12) in a panel of taxanes tested against multiple human cancer cell lines [3] positions it as a valuable comparator for structure-activity relationship (SAR) investigations. Its unique C7 xylosyl and C10 deacetyl modifications provide a distinct structural profile for assessing how these groups influence cytotoxicity, selectivity, and off-target effects relative to paclitaxel, cephalomannine, and other taxanes.

Physicochemical and Formulation Studies Leveraging Improved Solubility

Although not yet quantified in primary literature, the reported higher water solubility of 7-xylosyl-10-deacetyltaxol compounds relative to paclitaxel suggests utility in formulation development, particularly for in vitro assays requiring reduced organic solvent concentrations. Researchers developing taxane-based probes or seeking to mitigate solubility-related experimental artifacts may find this compound a more practical alternative.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Xylosyl-10-deacetyltaxol C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.